
2-(Chloromethoxy)-1-methyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethoxy)-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chloromethoxy group at the second position, a methyl group at the first position, and a nitro group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1-methyl-4-nitrobenzene typically involves the chloromethylation of 1-methyl-4-nitrobenzene. This can be achieved through the reaction of 1-methyl-4-nitrobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of advanced purification techniques such as distillation and recrystallization can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethoxy)-1-methyl-4-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-(Chloromethoxy)-1-methyl-4-aminobenzene.
Oxidation: Formation of 2-(Chloromethoxy)-4-nitrobenzoic acid.
Applications De Recherche Scientifique
2-(Chloromethoxy)-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethoxy)-1-methyl-4-nitrobenzene depends on its specific application. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethoxy)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Methoxymethyl)-1-methyl-4-nitrobenzene: Contains a methoxymethyl group instead of a chloromethoxy group, which affects its reactivity and solubility.
2-(Chloromethoxy)-4-nitrotoluene: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2-(Chloromethoxy)-1-methyl-4-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring, along with a reactive chloromethoxy group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
2-(chloromethoxy)-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-2-3-7(10(11)12)4-8(6)13-5-9/h2-4H,5H2,1H3 |
Clé InChI |
IGMXYOPTFRPDFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)
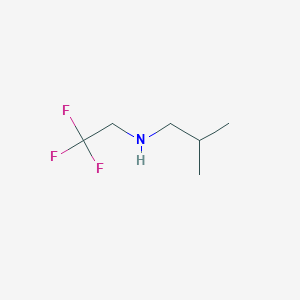

![(2S)-3-[Butyl(ethyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13208536.png)
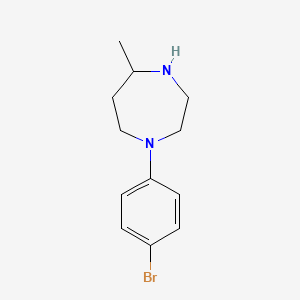
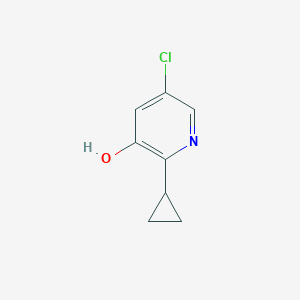

![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)

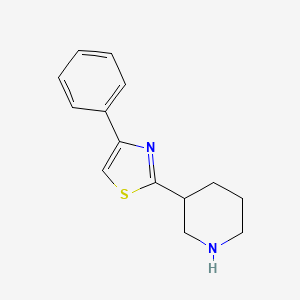
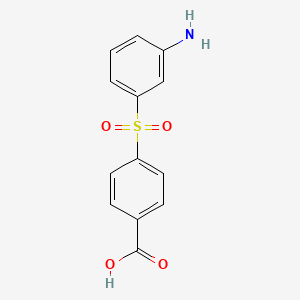
![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
